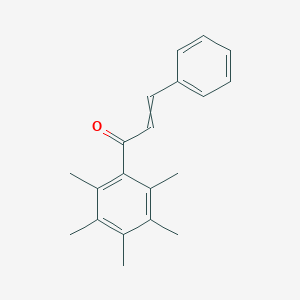
5-Methyl-3-phenyl-1,2-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-phenyl-1,2-benzothiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-1,2-benzothiazole can be achieved through several methods:
Cyclization of Thioformanilides: This method involves the intramolecular cyclization of thioformanilides using hypervalent iodine reagents in dichloromethane at ambient temperature.
Condensation Reactions: Another common method is the condensation of 2-aminothiophenol with aldehydes or ketones under various conditions, including the use of samarium triflate as a catalyst in an aqueous medium.
Microwave Irradiation: This method accelerates the condensation of 2-aminothiophenol and aromatic aldehydes in an ionic liquid, providing the desired product under solvent and catalyst-free conditions.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale condensation reactions using readily available starting materials such as 2-aminothiophenol and aldehydes. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly being adopted to improve the efficiency and sustainability of these processes .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-3-phenyl-1,2-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-3-phenyl-1,2-benzothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: This compound and its derivatives have shown potential as anti-tubercular, anti-cancer, and anti-inflammatory agents.
Materials Science: Benzothiazole derivatives are used in the development of fluorescent materials, electroluminescent devices, and nonlinear optical materials.
Industrial Chemistry: They are employed as vulcanization accelerators in the rubber industry and as corrosion inhibitors.
Biological Research: The compound is used in the study of enzyme inhibitors and as a probe in fluorescence imaging.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-phenyl-1,2-benzothiazole involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Cellular Pathways: It can modulate cellular pathways involved in inflammation, apoptosis, and cell proliferation by interacting with specific receptors and signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: The parent compound, which lacks the methyl and phenyl substituents.
2-Phenylbenzothiazole: Similar structure but without the methyl group.
5-Methylbenzothiazole: Similar structure but without the phenyl group.
Uniqueness
5-Methyl-3-phenyl-1,2-benzothiazole is unique due to the presence of both methyl and phenyl groups, which can enhance its biological activity and chemical reactivity compared to its simpler analogs. These substituents can influence the compound’s electronic properties, making it more effective in certain applications .
Propiedades
Número CAS |
117136-81-9 |
|---|---|
Fórmula molecular |
C14H11NS |
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
5-methyl-3-phenyl-1,2-benzothiazole |
InChI |
InChI=1S/C14H11NS/c1-10-7-8-13-12(9-10)14(15-16-13)11-5-3-2-4-6-11/h2-9H,1H3 |
Clave InChI |
QAPJHIQUFJKTFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)SN=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B14294430.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
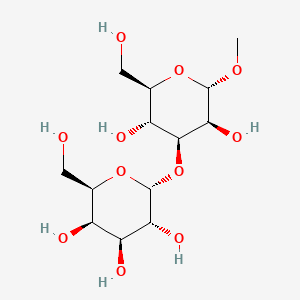


![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)
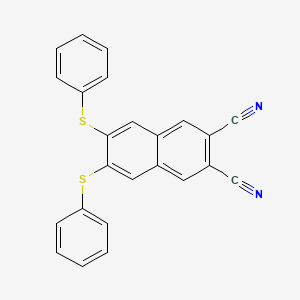
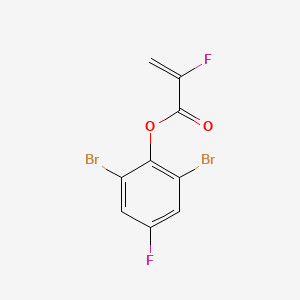
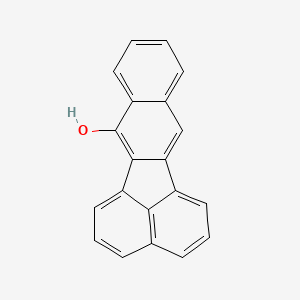
![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
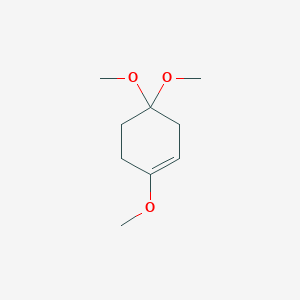
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)
